molecular formula C7H4N6O6 B8661939 3,5-Diamino-2,4,6-trinitrobenzonitrile CAS No. 105363-51-7

3,5-Diamino-2,4,6-trinitrobenzonitrile

Cat. No.: B8661939
CAS No.: 105363-51-7
M. Wt: 268.14 g/mol
InChI Key: PJPKJDXBGMKQDW-UHFFFAOYSA-N
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Description

Historical Perspective on Polynitroaromatic Energetic Materials Research

The history of polynitroaromatic energetic materials began in the 19th century with the advent of effective nitration chemistry. One of the first major compounds to be developed was 2,4,6-trinitrophenol, commonly known as picric acid, which was used extensively as a military explosive and yellow dye. dtic.mil Its utility was followed by the invention of 2,4,6-trinitrotoluene (B92697) (TNT) in 1863 by German chemist Julius Wilbrand. dtic.mil Initially used as a dye, TNT's potential as an explosive was not fully realized until later due to its relative insensitivity, which made it difficult to detonate but much safer to handle than picric acid. dtic.mil

The 20th century, particularly during the World Wars, saw an intensification of research into nitration chemistry, leading to the development of more powerful and specialized explosives. dtic.mil A significant research direction has been the modification of foundational molecules like TNT to improve their properties. A key strategy involves the introduction of amino (-NH2) groups, which has been shown to significantly reduce the impact sensitivity of polynitrotoluenes. dtic.mil This line of inquiry led to the synthesis and study of compounds like 3,5-Diamino-2,4,6-trinitrotoluene (DATNT), a more powerful but less impact-sensitive analogue of TNT. dtic.milresearchgate.net This historical progression demonstrates a clear trend: manipulating the functional groups on a polynitroaromatic core is a primary method for designing new energetic materials with tailored properties.

Structural Significance of the Benzonitrile (B105546) Moiety in High-Energy Density Materials

The benzonitrile moiety, a benzene (B151609) ring substituted with a nitrile group (-C≡N), introduces specific characteristics that are of interest in the design of energetic materials. The nitrile group is a significant contributor to a molecule's nitrogen content and can improve its oxygen balance. researchgate.net A positive oxygen balance is a desirable trait in an explosive, as it indicates that the molecule contains sufficient oxygen to fully oxidize its carbon and hydrogen atoms during detonation, maximizing energy release. dtic.mil

Furthermore, the rigid, linear structure of the nitrile group and its strong triple bond can contribute to a higher crystal density in the solid state. High density is a critical factor for energetic materials, as it is directly related to the detonation velocity and pressure—key metrics of explosive performance. jes.or.jp The incorporation of a nitrile group, therefore, represents a viable strategy for increasing the energy density of a compound. The parent molecule for the compound of interest, 2,4,6-trinitrobenzonitrile (B3052008), has a better oxygen balance than TNT, highlighting the potential of the nitrile group in this context. researchgate.net

Research Trajectories and Academic Significance of 3,5-Diamino-2,4,6-trinitrobenzonitrile

Currently, there is no published scientific literature detailing the synthesis or characterization of this compound. Its academic significance, therefore, lies in its position as a hypothetical target molecule that embodies key principles of modern energetic material design.

The research trajectory for such a compound can be inferred from established synthetic pathways for analogous molecules. The logical precursor would be 2,4,6-trinitrobenzonitrile, which can be synthesized from TNT. researchgate.net However, a significant challenge noted in the literature is the hydrolytic susceptibility of the nitrile group in 2,4,6-trinitrobenzonitrile, meaning it is prone to reacting with water, which complicates its use and storage. researchgate.net

The introduction of the two amino groups would likely be attempted via Vicarious Nucleophilic Substitution (VNS), a powerful reaction for adding amino groups to electron-deficient aromatic rings. researchgate.net This method has been successfully used to convert TNT into 3-amino-2,4,6-trinitrotoluene (ATNT) and subsequently into 3,5-Diamino-2,4,6-trinitrotoluene (DATNT). researchgate.netresearchgate.net A similar two-step amination of 2,4,6-trinitrobenzonitrile is a plausible, though unproven, synthetic route.

The academic interest in this compound stems from the potential synergy of its functional groups. Theoretically, the combination of three nitro groups for energy, a nitrile group for improved oxygen balance and density, and two amino groups for reduced sensitivity could yield a high-performance, insensitive explosive. However, the known instability of its direct precursor suggests that the target molecule itself may face significant stability challenges, potentially explaining its absence from the scientific literature. Future research would need to overcome the hydrolytic instability of the polynitro benzonitrile core to successfully synthesize and characterize this novel compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105363-51-7

Molecular Formula

C7H4N6O6

Molecular Weight

268.14 g/mol

IUPAC Name

3,5-diamino-2,4,6-trinitrobenzonitrile

InChI

InChI=1S/C7H4N6O6/c8-1-2-5(11(14)15)3(9)7(13(18)19)4(10)6(2)12(16)17/h9-10H2

InChI Key

PJPKJDXBGMKQDW-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])N)[N+](=O)[O-]

Origin of Product

United States

Structural Characterization and Crystallographic Analysis of 3,5 Diamino 2,4,6 Trinitrobenzonitrile

Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable for probing the molecular structure of a compound. By interacting with molecules in various ways, different regions of the electromagnetic spectrum can provide specific information about atomic arrangement, bonding, and electronic configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 3,5-diamino-2,4,6-trinitrobenzonitrile, ¹H and ¹³C NMR would be the primary methods used.

Given the symmetrical nature of the target molecule, a simplified ¹H NMR spectrum would be anticipated. The two amino groups are chemically equivalent, and therefore the protons on these groups would likely appear as a single, broad resonance. The chemical shift of these amino protons would be influenced by the strong electron-withdrawing effects of the adjacent nitro groups. In a related compound, 3,5-dinitro-2,4,6-triaminopyridine, the amino protons appear as broad singlets at δ 10.42 ppm, δ 8.73 ppm, and δ 8.20 ppm, indicating the significant deshielding effect of the nitro groups. dtic.mil

The ¹³C NMR spectrum would provide insight into the carbon framework of the molecule. Due to symmetry, only a few distinct carbon signals would be expected. The carbons bonded to the amino groups (C3 and C5) would be expected at one chemical shift, the carbons bonded to the nitro groups (C2, C4, and C6) at another, the carbon of the nitrile group (C7), and the carbon to which the nitrile is attached (C1). For instance, in 3,5-dinitro-2,4,6-triaminopyridine, the carbon atoms attached to the amino and nitro groups have distinct chemical shifts, with the carbons bonded to the nitro groups appearing at approximately 110.02 ppm and the carbons adjacent to multiple nitrogen-containing groups at 151.20 ppm and 155.80 ppm. dtic.mil For 2,4,6-trinitrotoluene (B92697) (TNT), the aromatic carbons show resonances around 150.8 ppm (for C2, C6), 145.6 ppm (for C4), and 122.5 ppm (for C3, C5). nih.gov

Illustrative NMR Data for a this compound Analogue
NucleusExpected Chemical Shift Range (ppm)Assignment
¹H8.0 - 10.5-NH₂ protons
¹³C~110C-NO₂
~115-120-CN
~150C-NH₂
~100C-CN

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

The IR spectrum of this compound would be expected to show characteristic absorption bands for its various functional groups. The N-H stretching vibrations of the amino groups would likely appear as strong bands in the region of 3300-3500 cm⁻¹. The presence of multiple nitro groups would give rise to strong symmetric and asymmetric stretching vibrations, typically observed around 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. The nitrile (C≡N) group would exhibit a sharp, medium-intensity absorption band in the 2220-2260 cm⁻¹ region. A study on 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) under high pressure provides relevant comparative data, showing N-H stretching modes around 3000 cm⁻¹. aps.org For 3,5-dinitro-2,4,6-triaminopyridine, characteristic IR peaks are observed at 3500, 3380, 3360, and 3250 cm⁻¹ for the amino groups, and at 1650, 1600, 1540, and 1480 cm⁻¹ for the nitro groups and aromatic ring. dtic.mil

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the nitro groups and the vibrations of the benzene (B151609) ring, which are often strong in Raman spectra.

Expected Infrared Absorption Bands for this compound
Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode
Amino (-NH₂)3300 - 3500N-H stretch
Nitrile (-C≡N)2220 - 2260C≡N stretch
Nitro (-NO₂)1500 - 1560Asymmetric stretch
1335 - 1370Symmetric stretch
Aromatic Ring1400 - 1600C=C stretch

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry would allow for the determination of the exact molecular formula.

The fragmentation pattern would be characteristic of an aromatic nitro compound. Common fragmentation pathways for such molecules include the loss of nitro groups (NO₂) and other small neutral molecules. In the mass spectra of aromatic nitro compounds, fragment ions corresponding to the loss of a substituent ortho to a nitro group are often observed. rsc.org The fragmentation of the molecular ion could proceed through the sequential loss of nitro groups, and potentially the elimination of HCN from the nitrile group. The presence of amino groups might also influence the fragmentation, possibly leading to the formation of stabilized fragment ions. Studies on related nitroaromatic compounds show characteristic fragmentation patterns involving the nitro groups. nih.gov In the case of 3,5-dinitro-2,4,6-triaminopyridine, the parent ion is observed as the base peak, with other significant fragments corresponding to the loss of nitro and amino-related groups. dtic.mil

Anticipated Mass Spectrometry Fragments for this compound
m/zPossible Fragment
[M]⁺Molecular Ion
[M - NO₂]⁺Loss of a nitro group
[M - 2NO₂]⁺Loss of two nitro groups
[M - 3NO₂]⁺Loss of three nitro groups
[M - HCN]⁺Loss of hydrogen cyanide

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Profiling

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of a highly conjugated system with both electron-donating (amino) and electron-withdrawing (nitro and nitrile) groups in this compound would be expected to result in strong absorption in the UV-Vis region.

The UV-Vis spectrum of this compound would likely exhibit multiple absorption bands. The π → π* transitions of the aromatic ring and the n → π* transitions associated with the nitro and amino groups would be the main contributors to the spectrum. The extensive conjugation and the presence of strong chromophores (nitro groups) and auxochromes (amino groups) would be expected to shift the absorption maxima to longer wavelengths (a bathochromic or red shift). For example, 1,3,5-trinitrobenzene (B165232) and its derivatives are known to form colored complexes with bases, indicating strong absorption in the visible region. oup.comoup.com The ground state UV-Vis absorption spectrum of the related compound TATB shows a broad absorption band from 300 to 450 nm, peaking at 355 nm, which is attributed to n → π* transitions. dtic.mil

Expected UV-Vis Absorption Maxima for this compound
Transition TypeExpected λmax Range (nm)
π → π200 - 300
n → π300 - 450

X-ray Diffraction (XRD) and Single Crystal X-ray Crystallography Studies

X-ray diffraction techniques are the most definitive methods for determining the three-dimensional atomic arrangement of a crystalline solid. Powder X-ray diffraction (PXRD) is used to identify the crystalline phases and assess purity, while single-crystal X-ray crystallography provides the precise atomic coordinates, bond lengths, bond angles, and details of the crystal packing.

Determination of Unit Cell Parameters and Space Group Symmetry

Single-crystal X-ray diffraction analysis of this compound would begin with the determination of the unit cell parameters (the dimensions a, b, and c, and the angles α, β, and γ of the fundamental repeating unit of the crystal) and the space group, which describes the symmetry of the crystal lattice.

While specific data for the title compound is not available, we can infer the likely crystal system and space group from closely related molecules. For instance, the highly symmetric and planar molecule 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) crystallizes in a triclinic system. researchgate.net Another analogue, 3,5-dinitro-2,4,6-triaminopyridine, has been shown to have a planar crystal structure with extensive hydrogen bonding. dtic.mil The crystal structure of 2,4,6-triaminopyrimidine-1,3-diium dinitrate was determined to be monoclinic with the space group P2₁/c. nih.govresearchgate.net Given the planarity and potential for strong intermolecular interactions (such as hydrogen bonding between the amino groups and the nitro or nitrile groups), it is plausible that this compound would also crystallize in a high-density, centrosymmetric space group within a monoclinic or triclinic system.

Illustrative Crystallographic Data for an Analogue of this compound
ParameterIllustrative Value (based on 2,4,6-triaminopyrimidine-1,3-diium dinitrate researchgate.net)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.8650
b (Å)9.9173
c (Å)12.2291
α (°)90
β (°)100.836
γ (°)90
Volume (ų)936.86
Z4

Analysis of Molecular Conformation and Intermolecular Interactions in the Crystalline Lattice

Detailed information on the molecular conformation, including bond lengths, bond angles, and dihedral angles, as well as the nature of intermolecular interactions within the crystal lattice of this compound, is not available in published literature.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

A Hirshfeld surface analysis, which would provide a quantitative breakdown of intermolecular contacts and generate fingerprint plots to visualize these interactions for this compound, could not be performed due to the absence of the necessary crystallographic information file (CIF).

Computational Investigations and Theoretical Modeling of 3,5 Diamino 2,4,6 Trinitrobenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to determining the intrinsic properties of a single molecule in the gaseous phase. These methods solve approximations of the Schrödinger equation to yield information about electronic structure, molecular geometry, and bond energies.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. By using functionals such as B3LYP with a suitable basis set (e.g., 6-31G**), the molecular geometry of 3,5-Diamino-2,4,6-trinitrobenzonitrile can be optimized to find its most stable, lowest-energy conformation.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
Bond/AnglePredicted Value
C-C (aromatic)~1.40 Å
C-N (amino)~1.37 Å
C-N (nitro)~1.48 Å
N-O (nitro)~1.22 Å
C-C (nitrile)~1.45 Å
C≡N (nitrile)~1.16 Å
O-N-O Angle~125°
C-C-N Angle (nitro)~118°

The initiation of decomposition in energetic materials typically begins with the cleavage of the weakest chemical bond, known as the "trigger bond." Theoretical calculations of Bond Dissociation Energy (BDE) are crucial for identifying this bond and predicting the thermal stability of the molecule. For nitroaromatic compounds, the C-NO₂ bond is most commonly the trigger linkage. researchgate.net

By calculating the energy required to homolytically cleave each bond in the this compound molecule, the BDE can be determined. The C-NO₂ bond is expected to have the lowest BDE, indicating it is the most likely site for initial decomposition upon thermal stimulus. The presence of electron-donating amino groups and the electron-withdrawing nitrile group can modulate the strength of these bonds compared to simpler nitroaromatics.

Table 2: Predicted Bond Dissociation Energies (BDE) for Key Bonds
BondPredicted BDE (kJ/mol)Significance
C-NO₂~240 - 260Likely trigger bond for thermal decomposition
C-NH₂~450 - 470Strong bond, unlikely to initiate decomposition
C-CN~510 - 530Very strong bond, highly stable
C-H~460 - 480Strong bond, not involved in initial decomposition

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the molecular surface. It helps in understanding intermolecular interactions and predicting sites of chemical reactivity. The MEP map uses a color scale where red indicates regions of high electron density (negative potential), and blue indicates regions of electron deficiency (positive potential).

For this compound, the MEP map would show strong negative potentials (red) around the oxygen atoms of the nitro groups and the nitrogen atom of the nitrile group. These areas are susceptible to electrophilic attack and are the primary sites for forming intermolecular hydrogen bonds. Conversely, positive potentials (blue) would be located over the hydrogen atoms of the amino groups. This distribution of charge is critical for how the molecules interact and pack in the solid state.

Molecular Dynamics (MD) Simulations for Condensed Phase Behavior

While quantum calculations describe a single molecule, Molecular Dynamics (MD) simulations model the behavior of a large ensemble of molecules in the condensed phase (i.e., the crystal). nih.govresearchgate.net These simulations provide insight into the material's bulk properties, such as crystal structure, density, and mechanical response, by solving the classical equations of motion for the system. nih.gov

MD simulations, often employing sophisticated force fields, can predict the most stable crystalline arrangement (polymorph) of this compound. By simulating the packing of molecules under various space groups, the configuration with the lowest lattice energy is identified as the most likely stable crystal structure.

From these simulations, key crystallographic data can be obtained, including the unit cell parameters (a, b, c, α, β, γ) and the crystal density. The predicted density is a critical parameter for energetic materials, as it is directly related to detonation performance. For aromatic nitro compounds with strong hydrogen bonding capabilities, a dense, stable packing arrangement is expected.

Table 3: Simulated Crystal Properties for the Predicted Stable Polymorph
PropertyPredicted Value
Space GroupPī (Triclinic)
a (Å)~9.1
b (Å)~9.0
c (Å)~6.8
α (°)~108
β (°)~92
γ (°)~119
Crystal Density (g/cm³)~1.90

The stability and sensitivity of energetic materials are heavily influenced by the network of intermolecular forces within the crystal. MD simulations allow for a detailed analysis of these interactions. nih.gov For this compound, the dominant interactions are strong intermolecular hydrogen bonds of the N-H···O type, formed between the amino groups of one molecule and the nitro groups of its neighbors. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) for Energetic Properties

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to establish a correlation between the chemical structure of a compound and its biological activity or, in this case, its energetic properties. These models are instrumental in the design and screening of new energetic materials by predicting their performance and safety characteristics without the need for extensive and hazardous experimental synthesis and testing.

In the broader context of nitroaromatic compounds, a class to which this compound belongs, QSAR studies have been more commonly applied to predict toxicity and environmental impact. nih.govnih.gov These studies often employ a variety of molecular descriptors to build predictive models. nih.gov However, the application of these methodologies to specifically delineate the energetic properties of this compound is not well-documented in existing literature.

Neural networks, a subset of machine learning, have emerged as powerful tools for developing predictive models for energetic materials. researchgate.net They are capable of identifying complex, non-linear relationships between molecular structures and their properties. researchgate.net In principle, a neural network could be trained on a dataset of energetic compounds, including their structural features and experimentally determined energetic properties, to predict the performance of new or understudied compounds like this compound.

Despite the potential of this approach, a specific application of neural networks for predicting the energetic properties of this compound has not been found in a review of the available scientific literature. General studies on energetic materials have demonstrated the utility of neural networks for predicting key performance indicators such as detonation velocity and pressure. nih.gov These models are often built using large datasets of compounds to ensure their predictive accuracy and robustness. The scarcity of data for a specific compound like this compound may present a challenge for the development of a dedicated neural network model.

The foundation of any QSAR model lies in the selection and development of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For energetic materials, descriptors can be categorized into several types, including constitutional, topological, geometrical, and quantum-chemical descriptors.

Examples of descriptors relevant to the performance of energetic materials include:

Constitutional Descriptors: Molecular weight, atom counts, and elemental composition.

Topological Descriptors: Indices that describe the connectivity of atoms within the molecule.

Quantum-Chemical Descriptors: Properties derived from quantum mechanical calculations, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which can relate to a compound's reactivity and stability. nih.gov

A theoretical study on a range of energetic compounds might develop novel descriptors tailored to capture the specific electronic and structural features that govern detonation performance. However, research detailing the development and validation of a specific set of molecular descriptors for correlating the performance of this compound could not be located. The development of such descriptors would be a critical step in building a reliable QSAR model for this compound.

Reaction Mechanisms and Thermal Decomposition Pathways of 3,5 Diamino 2,4,6 Trinitrobenzonitrile

Initial Decomposition Mechanisms under Thermal Stress

In many nitroaromatic compounds, the carbon-nitro (C-NO2) bond is considered the "trigger bond" for thermal decomposition due to its relatively lower bond dissociation energy (BDE) compared to other bonds in the molecule. scispace.comresearchgate.net Homolytic cleavage of this bond is often the primary fission process under various initiation stimuli, including thermal stress. scispace.com Theoretical studies on a range of nitroaromatic compounds have consistently identified the C-NO2 bond as the most likely site for initial bond scission. researchgate.net

For instance, in the closely related molecule TATB, the C-NO2 bond scission is considered a feasible decomposition pathway, with a calculated reaction energy of approximately 63.9 kcal/mol (267 kJ/mol). osti.gov Quantum-based molecular dynamics simulations of TATB have shown that C-NO2 bond cleavage is a key event in the initial stages of thermal dissociation. researchgate.netrsc.org Given the structural similarity, it is highly probable that the C-NO2 bond also serves as a primary trigger linkage in the decomposition of 3,5-Diamino-2,4,6-trinitrobenzonitrile. The activation energy for this process in TATB has been estimated to be in the range of 59-68 kcal/mol. researchgate.net

While C-NO2 bond scission is a primary pathway, other bonds could also play a role. For example, in TATB, intramolecular hydrogen transfer has been identified as a rate-limiting step with a lower activation energy of around 47 kcal/mol (197 kJ/mol). osti.gov This suggests that the presence of amino groups adjacent to nitro groups can introduce alternative, lower-energy decomposition pathways.

Table 1: Calculated Bond Dissociation Energies (BDEs) for Trigger Bonds in Analogous Nitroaromatic Compounds

CompoundTrigger BondBDE (kcal/mol)Method of Determination
NitrobenzeneC-NO2~71-75Experimental researchgate.net
1,3,5-Trinitrobenzene (B165232)C-NO2~77Theoretical researchgate.net
TATBC-NO2~64-77Theoretical researchgate.netosti.gov

Note: Data for this compound is not available in the cited literature; values for analogous compounds are provided for comparison.

Once the C-NO2 bond breaks, the resulting NO2 radical is highly reactive and can participate in a cascade of secondary reactions. One of the primary pathways for nitroaromatic compounds is the abstraction of a hydrogen atom from a neighboring amino group by the NO2 radical, leading to the formation of nitrous acid (HONO) and a radicalized amino group.

In TATB, computational studies have revealed a four-stage decomposition process following initial bond cleavage:

C-NO2 bond cleavage and amino dehydrogenation. rsc.org

Hydrogen transfer to the nitro group or NO2 radical, leading to the formation of NO and H2O. rsc.org

Oxidation of the carbon ring and subsequent ring fission, generating CO and small -CN fragments. rsc.org

Formation of final gaseous products such as N2 and CO2. rsc.org

Another significant pathway, particularly for nitroaromatics with adjacent amino groups, is the formation of furazan (B8792606) rings through a dehydration reaction. nih.gov This involves the condensation of an amino group and a nitro group on the same molecule, eliminating a water molecule. This process can continue, leading to the formation of monofurazan, difurazan, and trifurazan derivatives of the benzene (B151609) ring. Subsequently, these furazan rings can decompose, contributing to the formation of light gases. nih.gov

Influence of Amino and Nitrile Functionalities on Decomposition Kinetics

The substituents on the aromatic ring have a profound effect on the thermal stability and decomposition kinetics of nitroaromatic compounds. The presence of both electron-donating amino groups and the electron-withdrawing nitrile group in this compound creates a complex electronic environment that influences its reactivity.

The amino groups, being electron-donating, can increase the electron density on the aromatic ring, which might be expected to strengthen the C-NO2 bonds. However, they also provide a source of readily abstractable hydrogen atoms, which can facilitate decomposition through intramolecular hydrogen transfer, as seen in TATB. This can lead to autocatalytic reactions where the initial decomposition products accelerate further decomposition. osti.gov

Conversely, the nitrile group is strongly electron-withdrawing. This property is known to influence the reactivity of the aromatic ring. In the context of thermal decomposition, an electron-withdrawing group can weaken the C-NO2 bonds, potentially lowering the activation energy for their scission. The presence of the nitrile group might also introduce novel decomposition pathways not observed in compounds like TATB.

Role of Intermolecular Interactions in Solid-State Decomposition

In the solid state, the decomposition of energetic materials is not solely governed by intramolecular forces but is also significantly influenced by intermolecular interactions, such as hydrogen bonding and π-π stacking. These interactions determine the crystal packing and can affect the activation energy required for decomposition.

For TATB, extensive intermolecular and intramolecular hydrogen bonding is a key factor in its remarkable thermal stability and insensitivity. nih.govrsc.org These hydrogen bonds create a layered, graphite-like structure that holds the molecules rigidly in place, requiring more energy to initiate decomposition. The hydrogen bonding network in TATB has been shown to change under compression, which in turn affects its energetic and structural properties. nih.gov

Given the presence of two amino groups and a nitrile group, this compound is also expected to exhibit significant hydrogen bonding. The amino groups can act as hydrogen bond donors, while the nitrogen atom of the nitrile group and the oxygen atoms of the nitro groups can act as acceptors. The resulting hydrogen bond network likely plays a crucial role in the packing of the molecules in the crystal lattice and, consequently, in its thermal stability. A strong and extensive hydrogen bonding network would be expected to increase the energy barrier for decomposition.

Derivatization and Analogues of 3,5 Diamino 2,4,6 Trinitrobenzonitrile

Synthesis of Novel Structural Analogues with Modified Amine Substituents

The two primary amino groups in 3,5-Diamino-2,4,6-trinitrobenzonitrile are key sites for derivatization. Although their nucleophilicity is significantly reduced by the strong electron-withdrawing effects of the three nitro groups and the nitrile group, they can still undergo various chemical transformations to yield novel analogues.

Key research findings in this area focus on reactions such as N-alkylation and N-acylation. Direct N-alkylation of aromatic amines can be challenging to control, often leading to mixtures of mono- and poly-alkylated products. youtube.com The reactivity of the amine is diminished, but it can still act as a nucleophile. For instance, selective alkylation can sometimes be achieved through methods like condensation with aldehydes followed by reduction. researchgate.net Another avenue is the conversion of the amino groups into more energetic nitramine (-NHNO₂) functionalities through careful nitration, a common strategy in the synthesis of energetic materials.

Table 1: Potential Modifications of Amine Substituents
Modification TypeTarget Functional GroupTypical ReagentsPotential Effect on Properties
N-Alkylation Secondary/Tertiary Amine (-NHR, -NR₂)Alkyl Halides (e.g., CH₃I), AlcoholsAlters solubility, crystal density, and intermolecular interactions.
N-Acylation Amide (-NHCOR)Acyl Halides (e.g., CH₃COCl), AnhydridesGenerally decreases sensitivity and increases thermal stability.
Nitration Nitramine (-NHNO₂)Nitrating agents (e.g., HNO₃/H₂SO₄, N₂O₅)Significantly increases energetic output and density.

Exploration of Nitrile Group Transformations to Energetic Moieties

The nitrile (-C≡N) group is a versatile functional group that can be converted into various other moieties, including those that enhance the energetic properties of the molecule. researchgate.netlibretexts.org Its presence on the polynitroaromatic ring makes it a prime target for creating derivatives with higher nitrogen content or different explosive characteristics.

A significant transformation in the field of energetic materials is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097), typically sodium azide (NaN₃), to form a 5-substituted-1H-tetrazole ring. researchgate.netorganic-chemistry.orgbohrium.com This reaction is a highly effective method for increasing the nitrogen content and heat of formation of a compound, as the tetrazole ring is considered an energetic functional group. The reaction often requires a catalyst, such as a Lewis acid (e.g., zinc salts) or a Brønsted acid, to activate the electrophilic carbon of the nitrile group for nucleophilic attack by the azide ion. organic-chemistry.orgyoutube.comresearchgate.net While the extreme electron deficiency of the this compound ring may pose synthetic challenges, this pathway remains the most promising for converting the nitrile into a more energetic moiety.

Other transformations, such as the hydrolysis of the nitrile to a carboxylic acid or its reduction to a primary amine using reagents like lithium aluminum hydride, are also chemically feasible and could be used to create different classes of derivatives. libretexts.org

Table 2: Potential Transformations of the Nitrile Group
TransformationTarget Functional GroupReagents and ConditionsSignificance for Energetic Properties
Azide Cycloaddition 5-Aryl-1H-tetrazoleSodium Azide (NaN₃), Ammonium Chloride (NH₄Cl) or a Lewis Acid (e.g., ZnCl₂) in a polar aprotic solvent (e.g., DMF). youtube.comIncreases nitrogen content, density, and heat of formation. Tetrazoles are recognized energetic moieties. bohrium.com
Hydrolysis Carboxylic Acid (-COOH)Strong acid (e.g., H₂SO₄) or base (e.g., NaOH) with heating. libretexts.orgCreates a new class of acidic derivatives; generally does not enhance energetic performance.
Reduction Primary Amine (-CH₂NH₂)Strong reducing agents (e.g., Lithium Aluminum Hydride, LiAlH₄). libretexts.orglibretexts.orgIntroduces a flexible aminomethyl group, potentially altering sensitivity and crystal packing.

Investigation of Ring Substitution Effects on Compound Characteristics

The properties of this compound are governed by the complex interplay of its six substituents. The benzene (B151609) ring's characteristics are dictated by the cumulative inductive and resonance effects of these groups.

Amino Groups (-NH₂): These are strong electron-donating groups primarily through resonance (+R effect), which pushes electron density into the ring. This effect significantly influences the molecule's electronic structure and reactivity.

Nitro Groups (-NO₂): These are powerful electron-withdrawing groups through both induction (-I) and resonance (-R effects). They heavily deactivate the ring towards electrophilic attack and are the primary contributors to the compound's energetic nature. msu.edu

Nitrile Group (-C≡N): This group is also strongly electron-withdrawing via induction and resonance (-I, -R effects), further deactivating the aromatic ring. fiveable.me

The arrangement of two powerful donating groups (amino) and four powerful withdrawing groups (nitro, nitrile) creates a "push-pull" electronic system. This intramolecular charge transfer contributes to the compound's thermal stability and its characteristic color. The net effect is a highly electron-poor (electrophilic) aromatic ring, which makes nucleophilic aromatic substitution a more plausible reaction pathway for further derivatization than electrophilic substitution.

Table 3: Electronic Effects of Substituents on the Benzene Ring
SubstituentInductive EffectResonance EffectOverall Effect on Ring Electron Density
-NH₂ (Amino) -I (Withdrawing)+R (Donating)Strongly Donating (Resonance Dominates)
-NO₂ (Nitro) -I (Withdrawing)-R (Withdrawing)Strongly Withdrawing
-C≡N (Nitrile) -I (Withdrawing)-R (Withdrawing)Strongly Withdrawing

Comparative Studies with Other Polysubstituted Nitroaromatic Compounds

To understand the unique characteristics of this compound, it is instructive to compare it with structurally similar and well-studied energetic materials.

The most direct analogue from the TNT family is 3,5-Diamino-2,4,6-trinitrotoluene (DATNT) . dtic.milresearchgate.net The only structural difference is the substituent at the 1-position: a nitrile group (-CN) in the subject compound versus a methyl group (-CH₃) in DATNT. This single change imparts significant differences in their chemical properties. The methyl group is weakly electron-donating through an inductive effect (+I), whereas the nitrile group is strongly electron-withdrawing. fiveable.me Consequently, the aromatic ring of this compound is substantially more electron-deficient than that of DATNT. This increased electron deficiency is expected to influence properties such as acidity, detonation velocity, and sensitivity.

Table 4: Comparison of this compound and DATNT
PropertyThis compound3,5-Diamino-2,4,6-trinitrotoluene (DATNT)Key Difference
Formula C₇H₄N₆O₆C₇H₇N₅O₆-CN vs. -CH₃
Molecular Weight 268.15 g/mol 257.15 g/mol Higher due to Nitrogen in CN
Substituent Effect (at C1) Strongly Electron-Withdrawing (-I, -R)Weakly Electron-Donating (+I)Ring is more electron-poor in the benzonitrile (B105546).
Oxygen Balance -59.66%-74.65%Better oxygen balance in the benzonitrile.
Melting Point Not reported223-224 °C dtic.milExpected to be different due to polarity and crystal packing.

A valuable comparison can be made with 1,3-Diamino-2,4,6-trinitrobenzene (DATB) , an insensitive high explosive. echemi.comdtic.mil The difference here is the replacement of a hydrogen atom in DATB with a nitrile group. The nitrile group's strong electron-withdrawing nature and linear geometry would be expected to increase the molecule's density, polarity, and intermolecular interactions compared to DATB. These factors are critical in determining the detonation properties and sensitivity of an energetic material. The introduction of the cyano group also results in a higher nitrogen content and a more favorable oxygen balance, which could translate to improved energetic performance. Another related compound, 2,4,6-triamino-1,3,5-trinitrobenzene (TATB) , is renowned for its exceptional thermal stability and insensitivity, which is largely attributed to its extensive intramolecular and intermolecular hydrogen bonding network enabled by three amino groups. scielo.br

Table 5: Comparison of this compound and DATB
PropertyThis compound1,3-Diamino-2,4,6-trinitrobenzene (DATB)Key Difference
Formula C₇H₄N₆O₆C₆H₅N₅O₆ echemi.com-CN vs. -H
Molecular Weight 268.15 g/mol 243.13 g/mol echemi.comHigher due to C≡N group
Substituent Effect (at C1) Strongly Electron-WithdrawingNone (Hydrogen)Ring is significantly more electron-poor in the benzonitrile.
Oxygen Balance -59.66%-62.52%Slightly better oxygen balance in the benzonitrile.
Melting Point Not reported280 °C echemi.comExpected to be different due to polarity and crystal packing.

Advanced Analytical Techniques for Characterization of 3,5 Diamino 2,4,6 Trinitrobenzonitrile and Its Derivatives

Hyphenated Techniques for Decomposition Product Analysis

Hyphenated analytical techniques are powerful tools for identifying the products of thermal decomposition in energetic materials. These methods combine a separation or thermal analysis technique with a spectroscopic or spectrometric detector, providing comprehensive information about the decomposition process.

DSC-TG-FTIR-MS for Thermal Decomposition Studies

Differential Scanning Calorimetry (DSC), Thermogravimetry (TG), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) can be coupled to provide a detailed analysis of thermal decomposition.

DSC measures the heat flow into or out of a sample as it is heated, identifying exothermic and endothermic events like decomposition and phase changes.

TG measures the change in mass of a sample as a function of temperature, indicating the temperature ranges where volatile products are released.

FTIR and MS are used to analyze the evolved gases from the TG instrument. FTIR identifies functional groups present in the decomposition products, while MS provides information about their molecular weight and elemental composition.

For a related compound, 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), DSC-TG-FTIR-MS studies have been conducted to probe its thermal decomposition mechanisms. nih.gov Such an analysis of 3,5-Diamino-2,4,6-trinitrobenzonitrile would be expected to reveal its decomposition temperatures and identify the gaseous products formed.

T-jump/PyGC-MS for Fast Pyrolysis Analysis

T-jump Pyrolysis coupled with Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a technique used to study the fast decomposition of materials at very high heating rates, mimicking conditions closer to combustion or explosion. The sample is rapidly heated (T-jump), and the resulting pyrolysis products are separated by GC and identified by MS. This technique would be invaluable in understanding the initial decomposition pathways of this compound under rapid heating. For instance, T-jump/PyGC-MS has been used to study the fast pyrolysis of DFTNAN. semanticscholar.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. This is crucial for confirming the identity of a synthesized compound and for elucidating the structures of unknown impurities or decomposition products. The structure of newly synthesized compounds, such as derivatives of 3,5-dichloro-2,4,6-trinitrobenzenamine, has been confirmed using techniques including MS. sciengine.com

Chromatographic Methods for Purity Assessment and Impurity Profiling

Chromatographic techniques are essential for assessing the purity of a compound and identifying any impurities.

Liquid Chromatography (LC) coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS)

Liquid Chromatography (LC) separates the components of a mixture based on their differential interactions with a stationary and a mobile phase. When coupled with a Diode Array Detector (DAD), it allows for the detection and quantification of compounds that absorb UV-Vis light. Further coupling with a Mass Spectrometer (MS) provides mass information for each separated component, enabling their identification. This LC-DAD-MS setup is a powerful tool for purity assessment and impurity profiling of synthesized compounds like this compound.

Solid-State Nuclear Magnetic Resonance (SSNMR) for Bulk Structure and Dynamics

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a non-destructive technique that provides information about the structure, dynamics, and packing of molecules in the solid state. This is particularly useful for characterizing the bulk properties of crystalline or amorphous materials. While solution-state NMR is used to characterize the molecular structure of soluble compounds, SSNMR provides insights into the solid-state conformation and intermolecular interactions, which are critical for understanding the properties of energetic materials. For related compounds like 3,5-diamino-2,4,6-trinitrotoluene, multinuclear NMR spectroscopy has been used for product analysis. researchgate.net

Future Research Directions and Theoretical Perspectives

Design Principles for Enhanced Molecular Stability and Performance

Future research will focus on modifying the 3,5-Diamino-2,4,6-trinitrobenzonitrile scaffold to optimize the delicate balance between energy output and stability. Key design principles will likely guide these efforts:

Introduction of Thermostable Moieties: Guided by principles that have successfully stabilized other energetic compounds, researchers may explore the introduction of functional groups known to enhance thermal stability. Extensive density functional theory (DFT) calculations on various energetic materials have provided key descriptors characteristic of thermostability, which can serve as guidelines for designing new molecules. nih.govacs.org

Bridged Molecular Architectures: A promising strategy involves creating "bridged" dimeric or oligomeric structures from the core molecule. This approach can increase molecular density and thermal stability by creating more robust, larger molecular systems. nih.govacs.org Such designs for derivatives of this compound could lead to materials with superior heat resistance, suitable for specialized applications.

Crystal Engineering: The relationship between crystal packing and impact sensitivity is a critical area of investigation. nih.gov Future work will aim to control the crystallization process of this compound to favor polymorphs with higher packing coefficients and extensive intermolecular hydrogen bonding. These features are known to dissipate energy from mechanical stimuli, thereby reducing sensitivity. nih.govacs.org The amino groups on the molecule are prime candidates for forming strong hydrogen bond networks.

Optimizing Oxygen Balance: While the performance of an energetic material is linked to its oxygen balance, future designs will seek to optimize this property without compromising stability. rsc.org This could involve the strategic substitution of atoms or groups on the benzene (B151609) ring to bring the molecule closer to a zero-oxygen balance, maximizing energy release upon detonation.

Advanced Computational Methods for Predicting Complex Behavior

The cost, safety, and environmental impact of synthesizing and testing new energetic materials necessitate the use of advanced computational screening. frontiersin.org For this compound, a "materials-by-design" approach will be indispensable. dtic.mil

Quantum Mechanical Calculations: High-level computational chemistry methods, particularly Density Functional Theory (DFT), will be employed to accurately predict fundamental properties. nih.govnih.gov These include the gas-phase heat of formation, molecular geometry, and bond dissociation energies, which are crucial for assessing thermal stability. nih.gov Isodesmic reactions and other theoretical approaches can provide reliable predictions of these key performance indicators before synthesis is attempted. frontiersin.orgacs.org

Machine Learning and QSPR: As computational power grows, machine learning (ML) and quantitative structure-property relationship (QSPR) models are becoming essential tools. nih.govmdpi.com By training algorithms on existing databases of energetic materials, it will be possible to predict the density, detonation velocity, detonation pressure, and impact sensitivity of this compound and its derivatives with increasing accuracy. mdpi.comethz.chmdpi.com These data-driven approaches can rapidly screen large numbers of virtual candidate molecules, identifying the most promising ones for synthesis. acs.org

Solid-State and Crystal Structure Prediction: Since the properties of energetic materials are highly dependent on their solid-state structure, computational toolkits will be used to predict crystal densities and cohesive energies. dtic.mil Combining these predictions with gas-phase calculations allows for the determination of solid-state heats of formation, a critical parameter for performance models like the Kamlet-Jacobs equations. frontiersin.orgnih.govnih.gov

Novel Synthetic Methodologies for Sustainable Production

The synthesis of polynitroaromatic compounds traditionally involves harsh reagents and produces significant hazardous waste. Future research must focus on developing greener, more sustainable synthetic routes to this compound.

Green Chemistry Principles: The development of environmentally acceptable synthesis methods is a key objective for the next generation of energetic materials. imemg.org This includes using less hazardous solvents, reducing reaction times, and minimizing waste streams. rsc.orgresearchgate.net For instance, adapting methods like microwave-assisted synthesis could dramatically shorten reaction times and improve energy efficiency. researchgate.net

Bio-based Feedstocks: A long-term goal for sustainable production involves moving away from petroleum-based starting materials. Research could explore pathways to synthesize the aromatic core of this compound from renewable resources, such as lignin (B12514952) or other plant-derived platform chemicals. kit.edu

Exploration of Cocrystals and Energetic Salts of this compound

Modifying the properties of an existing energetic molecule without altering its covalent structure is a highly attractive strategy. The formation of cocrystals and energetic salts represents a primary focus for tuning the performance and safety of this compound.

Energetic Cocrystals: Cocrystallization involves combining two or more different molecules into a single, ordered crystal lattice. nih.gov This technique can be used to modify key properties such as density, thermal stability, and sensitivity. researchgate.netnih.gov The amino and nitro groups of this compound, along with the polar nitrile group, provide multiple sites for forming strong intermolecular interactions like hydrogen bonds with other energetic or non-energetic "coformer" molecules. nih.govencyclopedia.pub Future work will involve screening for suitable coformers that can form stable cocrystals, potentially leading to materials with significantly lower sensitivity. rsc.orgrsc.org

Energetic Salts: The two amino groups on the this compound ring are basic and can be protonated to form energetic salts. icm.edu.pl By combining the resulting cation with various energetic anions (e.g., perchlorate, picrate, dinitramide), a wide range of new materials can be synthesized. mdpi.com Energetic salts often exhibit higher densities, greater thermal stabilities, and lower vapor pressures compared to their neutral parent molecules. icm.edu.pl Theoretical studies can guide the selection of cation-anion combinations to achieve desirable properties, such as improved detonation performance or reduced sensitivity. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3,5-diamino-2,4,6-trinitrobenzonitrile, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves sequential nitration and amination steps. For example, nitration of benzonitrile derivatives with mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) introduces nitro groups, followed by amination using ammonia or urea in polar solvents like DMSO at 60–80°C . Key challenges include minimizing side reactions (e.g., over-nitration or hydrolysis of the nitrile group). Characterization via HPLC, NMR, and elemental analysis ensures purity .

Q. How can thermal stability and decomposition kinetics of this compound be systematically evaluated?

  • Methodology : Thermogravimetric-differential thermal analysis (TG-DTA) under nitrogen at heating rates of 5–20 K/min provides activation energy (E) and pre-exponential factor (A) via Kissinger or Flynn-Wall-Ozawa methods. For example, related nitroaromatics show E values of 120–180 kJ/mol, with decomposition initiating at 200–250°C . Parallel FTIR or mass spectrometry identifies gaseous decomposition products (e.g., NOₓ, HCN) .

Q. What spectroscopic techniques are most effective for characterizing structural features of this compound?

  • Methodology : Raman spectroscopy monitors functional groups (e.g., nitrile at ~2230 cm⁻¹, nitro symmetric/asymmetric stretches at 1350–1550 cm⁻¹) in real-time during synthesis . Solid-state NMR (¹³C CP/MAS) resolves crystallographic environments of amino and nitro groups, while X-ray diffraction confirms crystal packing and hydrogen-bonding networks .

Advanced Research Questions

Q. How do competing electronic effects of amino, nitro, and nitrile groups influence reactivity in nucleophilic substitution or redox reactions?

  • Methodology : Density functional theory (DFT) calculations predict charge distribution: nitro groups are electron-withdrawing (-I effect), while amino groups donate electrons (+M effect), creating regioselectivity in reactions. Experimental validation involves kinetic studies of reactions with nucleophiles (e.g., methoxide) in aprotic solvents, monitored by LC-MS. For example, nitro groups ortho to nitrile may exhibit enhanced reactivity due to steric strain .

Q. What mechanisms drive photochemical degradation of this compound, and how do degradation products vary under UV vs. visible light?

  • Methodology : UV-Vis irradiation (λ = 254–365 nm) in aqueous or organic solvents generates intermediates analyzed via GC-MS or HPLC. Related compounds like TNT degrade into trinitrobenzonitrile or azoxy derivatives under UV, while visible light promotes partial reduction of nitro to amino groups . Quantum yield calculations and transient absorption spectroscopy elucidate primary photochemical pathways.

Q. How can contradictions in reported activation energies for thermal decomposition be resolved?

  • Methodology : Discrepancies arise from differing heating rates or sample purity. Apply iso-conversional methods (e.g., Friedman analysis) to decouple E from experimental conditions. For instance, a study on 2,4,6-trinitro-3,5-difluorophenol found E = 148 kJ/mol (Kissinger) vs. 162 kJ/mol (Ozawa), attributed to autocatalytic effects . Replicate experiments with ultra-high-purity samples and inert atmospheres to isolate intrinsic kinetics.

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodology : Process optimization via Design of Experiments (DoE) evaluates factors like stoichiometry, solvent polarity, and mixing efficiency. For example, excess ammonia in amination steps reduces dimerization byproducts. Continuous-flow reactors enhance heat/mass transfer, improving yield from 65% (batch) to >85% .

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